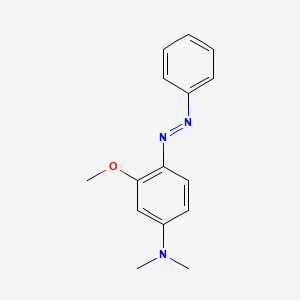

N,N-Dimethyl-4-(phenylazo)-m-anisidine

Description

Contextualization within Azo Compound Chemistry and Dye Science

Azo compounds are a major class of chemical substances defined by the R-N=N-R' functional group, where R and R' are typically aromatic rings. researchgate.net These compounds are the cornerstone of the synthetic dye industry, accounting for a significant portion of all commercial colorants. jchemrev.com Their prominence stems from their straightforward and versatile synthesis, environmental stability, and the wide spectrum of colors they can produce. jchemrev.com The intense color of azo compounds arises from the extended π-conjugated system created by the azo group linking two aromatic rings, which allows for the absorption of light in the visible spectrum. youtube.com

The synthesis of azo dyes is typically a two-step process. psiberg.com The first step is diazotization, where a primary aromatic amine is converted into a diazonium salt. This is followed by a coupling reaction, where the electrophilic diazonium salt reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form the final azo compound. psiberg.com N,N-Dimethyl-4-(phenylazo)-m-anisidine is a classic example of a product from such a reaction, where a diazonium salt is coupled with a substituted aniline. The specific substituents on the aromatic rings are crucial as they modulate the electronic properties of the molecule and, consequently, its color and other chemical characteristics.

Historical Perspective and Evolution of Research on Substituted Phenylazo Anisidines

The history of azo dyes is a significant chapter in the development of synthetic organic chemistry. youtube.com The era of synthetic dyes began in 1856 with William Henry Perkin's synthesis of mauve, shifting the industry away from natural sources. cdnsciencepub.com Shortly after, in 1858, the discovery of diazo compounds set the stage for the emergence of azo dyes. jchemrev.com The first azo dyes were prepared in the 1860s, with Aniline Yellow being synthesized in 1861. cdnsciencepub.com

The late 1870s marked a period of rapid development, with chemists like Otto Witt advancing the field. cdnsciencepub.com The synthesis of azo dyes through the modern diazotization and coupling process was established around 1875. cdnsciencepub.com Research into substituted phenylazo anilines and related compounds grew out of the desire to create a wider palette of colors with improved properties, such as lightfastness and solubility. By systematically varying the amine and coupling components, chemists could fine-tune the resulting dye's characteristics. The introduction of substituents like methoxy (B1213986) (as in anisidine) and dimethylamino groups was a key strategy in this evolution, enhancing the color intensity and modifying the shade of the dyes. This foundational work paved the way for the vast array of azo dyes available today.

Current Research Landscape and Emerging Trends Pertaining to the Compound

While the primary application of azo compounds like this compound has traditionally been in dyeing textiles, paper, and leather, modern research has expanded into new and diverse fields. The focus has shifted from simply creating color to exploiting the unique electronic and photophysical properties of these molecules for advanced applications.

Emerging trends in the research of substituted phenylazo aniline and anisidine derivatives include:

Materials Science: These compounds are being investigated for their potential in developing materials with nonlinear optical (NLO) properties, which are crucial for technologies like optical data storage and telecommunications.

Analytical Chemistry: The distinct color and reactivity of azo dyes make them useful as chromogenic reagents and indicators for the detection of various substances, including metal ions. jchemrev.com

Biological and Medicinal Chemistry: Researchers are exploring the biological activities of novel azo compounds. For instance, certain benzotriazole-azo-aniline derivatives have been synthesized and evaluated for their antifungal properties. nih.gov The ability of the azo group to interact with biological molecules also makes these compounds candidates for use as stains and diagnostic tools in microscopy.

Advanced Synthesis: There is ongoing research into developing more efficient and environmentally friendly methods for synthesizing complex azo derivatives. This includes creating novel phenylazo-containing moieties for applications in areas like organic light-emitting diodes (OLEDs) and laser dyes. nih.gov

Definitional Scope and Research Objectives for this compound

This compound is an azo dye with the molecular formula C₁₅H₁₇N₃O. uni.lu Its structure consists of a phenyl group linked via an azo bridge to a 3-methoxy-N,N-dimethylaniline ring. The systematic name for this compound is 3-methoxy-N,N-dimethyl-4-(phenyldiazenyl)aniline. uni.lu

The primary research objectives for this and related compounds are multifaceted and build upon its fundamental properties as a dye:

Synthesis and Characterization: To develop and optimize synthetic routes to produce the compound with high purity and yield. Characterization involves using modern spectroscopic techniques (such as NMR, IR, and UV-Vis) to confirm its structure and investigate its electronic properties. nih.gov

Property Investigation: To study its photophysical properties (absorption and emission spectra), thermal stability, and electrochemical behavior. Understanding these characteristics is essential for evaluating its suitability for various applications.

Application Development: To explore its utility beyond traditional dyeing, such as in the creation of functional materials, sensors, and biologically active agents. This involves designing and synthesizing new derivatives and evaluating their performance in specific contexts. For example, research may focus on its use as a precursor for more complex molecules with enhanced antifungal or other pharmacological activities. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₃O |

| Molecular Weight | 255.32 g/mol |

| IUPAC Name | 3-methoxy-N,N-dimethyl-4-(phenyldiazenyl)aniline |

| Monoisotopic Mass | 255.13716 Da |

Data sourced from PubChem and other chemical databases. uni.luncats.io

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| Aniline Yellow |

| Mauve |

| Phenol |

| Picric acid |

Structure

3D Structure

Properties

CAS No. |

148-94-7 |

|---|---|

Molecular Formula |

C15H17N3O |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

3-methoxy-N,N-dimethyl-4-phenyldiazenylaniline |

InChI |

InChI=1S/C15H17N3O/c1-18(2)13-9-10-14(15(11-13)19-3)17-16-12-7-5-4-6-8-12/h4-11H,1-3H3 |

InChI Key |

SJSXEOUKVMPXCR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for N,n Dimethyl 4 Phenylazo M Anisidine

Classical Approaches to Azo Dye Synthesis Relevant to the Compound

The traditional synthesis of N,N-Dimethyl-4-(phenylazo)-m-anisidine, like most azo dyes, relies on a two-step process involving diazotization followed by an electrophilic aromatic substitution, commonly known as a coupling reaction. This method has been a cornerstone of dye chemistry for over a century.

Diazotization and Electrophilic Aromatic Substitution (Coupling) Reactions

The synthesis commences with the diazotization of an aromatic primary amine, in this case, aniline (B41778). This reaction is typically carried out in a cold aqueous acidic solution, most commonly with hydrochloric acid, by the portion-wise addition of sodium nitrite (B80452). The low temperature, generally between 0 and 5 °C, is crucial to prevent the decomposition of the resulting diazonium salt. The in situ generation of nitrous acid from sodium nitrite and the mineral acid is a key step, which then reacts with the primary amine to form the diazonium salt.

Following the formation of the benzenediazonium (B1195382) salt, the second stage of the synthesis is the azo coupling reaction. This is an electrophilic aromatic substitution where the diazonium salt acts as a weak electrophile. It reacts with an electron-rich aromatic compound, the coupling component, which in this synthesis is N,N-dimethyl-m-anisidine. The coupling reaction is typically carried out in a mildly acidic to neutral medium. The electron-donating groups on the coupling component activate the aromatic ring, facilitating the electrophilic attack by the diazonium ion.

Examination of Substrate Reactivity and Regioselectivity

The reactivity of the substrates and the regioselectivity of the coupling reaction are governed by the electronic effects of the substituents on both the diazonium salt and the coupling component. The diazonium group is a weak electrophile, and therefore, the coupling component must be highly activated.

In the case of N,N-dimethyl-m-anisidine, the aromatic ring is substituted with two powerful activating groups: a dimethylamino group (-N(CH₃)₂) and a methoxy (B1213986) group (-OCH₃). Both of these are ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance.

The regioselectivity of the electrophilic attack on the N,N-dimethyl-m-anisidine ring is a critical aspect of the synthesis. The dimethylamino group is a stronger activating and ortho-, para-directing group than the methoxy group. Therefore, the position of the incoming electrophile (the diazonium ion) is primarily determined by the dimethylamino group. The coupling occurs at the para-position relative to the strongly activating dimethylamino group. The methoxy group is located at the meta-position with respect to the dimethylamino group, and its activating effect reinforces the electron density at the positions ortho and para to the dimethylamino group. Consequently, the phenylazo group is directed to the 4-position of the N,N-dimethyl-m-anisidine ring, leading to the formation of this compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Several factors must be carefully controlled throughout the diazotization and coupling stages.

Temperature: As previously mentioned, maintaining a low temperature (0-5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. nih.govresearchgate.net The coupling reaction is also typically carried out at low temperatures to ensure the stability of the diazonium salt until it has reacted with the coupling component.

pH: The pH of the reaction medium is a crucial parameter. Diazotization is carried out in a strongly acidic medium to ensure the formation of nitrous acid and to stabilize the diazonium salt. knick-international.com However, the coupling reaction is favored in a weakly acidic to neutral or even slightly alkaline medium. organic-chemistry.org This is because a higher pH increases the concentration of the more reactive phenoxide ion if a phenol (B47542) is the coupling component, or in the case of an amine, it ensures the availability of the free amine for reaction. For the coupling with N,N-dimethyl-m-anisidine, the reaction is generally performed under weakly acidic conditions to prevent the protonation of the amino group, which would deactivate the ring towards electrophilic attack.

Stoichiometry and Concentration: The molar ratio of the reactants, particularly the aniline, sodium nitrite, and N,N-dimethyl-m-anisidine, must be carefully controlled to ensure complete reaction and minimize the formation of by-products. The concentration of the reactants can also influence the reaction rate and yield.

Solvent: The reaction is typically carried out in an aqueous medium. The solubility of the starting materials and the final product in the chosen solvent system can affect the efficiency of the reaction and the ease of product isolation.

By carefully controlling these parameters, the yield of this compound can be maximized. The following table provides a general overview of the optimized conditions for the synthesis of azo dyes.

| Parameter | Diazotization | Coupling Reaction |

| Temperature | 0-5 °C | 0-10 °C |

| pH | Strongly acidic (pH 1-2) | Weakly acidic to neutral (pH 4-7) |

| Reactants | Aniline, Sodium Nitrite, Mineral Acid | Benzenediazonium salt, N,N-dimethyl-m-anisidine |

| Solvent | Water | Water/Ethanol mixture |

Modern Synthetic Strategies and Sustainable Chemistry Principles in Compound Preparation

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for the synthesis of chemical compounds, including azo dyes. These modern strategies aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.comnih.gov The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. doaj.org In the context of azo dye synthesis, microwave heating can be applied to both the diazotization and coupling steps. The rapid and uniform heating provided by microwaves can enhance the rate of reaction, potentially allowing for the synthesis to be completed in minutes rather than hours. researchgate.net This can also lead to improved energy efficiency. While specific studies on the microwave-assisted synthesis of this compound are not extensively reported, the general principles have been successfully applied to the synthesis of other azo dyes. isca.me

Exploration of Catalyst-Free or Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of azo dyes. This includes the exploration of catalyst-free reactions and the use of more environmentally benign reagents and solvents.

Catalyst-Free Synthesis: Some modern approaches to azo dye synthesis aim to eliminate the need for traditional acid catalysts in the diazotization step or other catalysts in the coupling reaction. While the fundamental chemistry of diazotization requires an acidic environment, research is ongoing to find milder and more recyclable acid sources.

Environmentally Benign Routes: A significant focus of green chemistry in azo dye synthesis is the reduction or elimination of hazardous solvents. Water is the preferred solvent for many diazotization and coupling reactions, which is inherently a green solvent. Furthermore, research into solid-state synthesis or the use of alternative, less toxic solvents is an active area of investigation. The goal is to develop synthetic routes that are not only efficient but also have a minimal environmental footprint.

Derivatization and Structural Modification Pathways of this compound Analogues

The core structure of this compound offers multiple positions for the introduction of functional groups, allowing for the systematic modification of its chemical and physical properties. These modifications are crucial for tailoring the compound for specific applications and for conducting structure-property relationship studies to understand the influence of different substituents on its characteristics.

Introduction of Aromatic and Aliphatic Substituents

The introduction of a variety of aromatic and aliphatic substituents onto the phenylazo-anisidine backbone is a key strategy for fine-tuning the properties of these dyes. The nature and position of these substituents can significantly impact the electronic and spectral properties of the resulting molecules.

The synthesis of derivatives of this compound typically involves the use of substituted anilines or substituted N,N-dimethyl-m-anisidines in the initial diazotization-coupling reaction. This approach allows for the direct incorporation of desired functional groups onto either of the aromatic rings.

Methods for Introducing Substituents:

Electrophilic Aromatic Substitution: The aromatic rings of the parent compound can undergo electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The directing effects of the existing substituents (the azo group, the dimethylamino group, and the methoxy group) will determine the position of the incoming substituent.

Modification of Existing Functional Groups: Substituents can be introduced by chemically modifying functional groups that are already present on a precursor molecule. For example, a nitro group can be reduced to an amino group, which can then be further modified.

Coupling Reactions: Modern cross-coupling reactions, such as Suzuki and Heck couplings, can be employed to introduce a wide range of aromatic and aliphatic groups, provided a suitable handle (e.g., a halogen) is present on one of the aromatic rings.

Table 1: Examples of Aromatic and Aliphatic Substituents and Their Potential Effects

| Substituent Group | Type | Potential Effect on Properties |

| -CH₃, -C₂H₅ | Alkyl (Electron-donating) | Can cause a slight bathochromic (red) shift in the absorption spectrum. |

| -OCH₃, -OC₂H₅ | Alkoxy (Electron-donating) | Generally leads to a more pronounced bathochromic shift compared to alkyl groups. |

| -NO₂ | Nitro (Electron-withdrawing) | Typically causes a hypsochromic (blue) shift in the absorption spectrum. |

| -Cl, -Br | Halogen (Electron-withdrawing) | Can lead to a hypsochromic shift and may enhance lightfastness. |

| -CN | Cyano (Electron-withdrawing) | Strong electron-withdrawing group that can significantly alter the electronic properties. |

| -C₆H₅ | Phenyl (Aromatic) | Extends the conjugated system, often resulting in a bathochromic shift and increased molar absorptivity. |

Synthesis of Related Phenylazo-Anisidine Derivatives for Structure-Property Relationship Studies

The systematic synthesis and analysis of a series of related phenylazo-anisidine derivatives are fundamental to establishing clear structure-property relationships. By varying the substituents on the aromatic rings, researchers can correlate specific structural features with changes in properties such as color, lightfastness, and solvatochromism.

A common approach involves preparing a library of compounds where a single substituent is varied at a specific position on either the aniline or the anisidine ring. The spectral properties of these compounds are then meticulously measured and compared.

Research Findings from Structure-Property Relationship Studies:

Studies on various azo dyes have demonstrated predictable trends in how substituents affect their absorption spectra. nih.gov Electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃) groups, when attached to the phenyl ring originating from the diazonium salt, tend to cause a bathochromic shift (a shift to longer wavelengths) in the maximum absorption wavelength (λmax). researchgate.net Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) and cyano (-CN) generally lead to a hypsochromic shift (a shift to shorter wavelengths). mdpi.com

The position of the substituent also plays a critical role. For instance, a substituent in the para position relative to the azo bridge often has a more significant impact on the electronic properties than one in the meta or ortho position due to resonance effects.

Table 2: Hypothetical Spectral Data for Substituted Phenylazo-Anisidine Derivatives

This table illustrates the potential impact of different substituents on the maximum absorption wavelength (λmax) of this compound analogues. The data is representative and intended to show general trends.

| Substituent on Phenyl Ring (para-position) | Nature of Substituent | Expected λmax (nm) | Expected Color |

| -H (Parent Compound) | Neutral | ~410 | Yellow-Orange |

| -CH₃ | Electron-Donating | ~420 | Orange |

| -OCH₃ | Strong Electron-Donating | ~435 | Orange-Red |

| -Cl | Weak Electron-Withdrawing | ~400 | Yellow |

| -NO₂ | Strong Electron-Withdrawing | ~380 | Pale Yellow |

These systematic studies are invaluable for the rational design of new azo dyes with tailored properties for diverse applications, from textiles and printing to advanced materials for optical data storage and nonlinear optics. echemcom.com

Advanced Spectroscopic Investigations and Structural Characterization of N,n Dimethyl 4 Phenylazo M Anisidine

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a primary technique for investigating the electronic transitions within molecules like N,N-Dimethyl-4-(phenylazo)-m-anisidine. The absorption of ultraviolet and visible light promotes electrons from lower to higher energy molecular orbitals, and the wavelengths of these absorptions provide insight into the electronic structure of the molecule.

The electronic absorption spectrum of azo compounds is typically characterized by two main absorption bands in the UV-visible region. mdpi.com These correspond to π → π* and n → π* electronic transitions.

π → π Transition:* This is a high-intensity absorption band, typically found at shorter wavelengths (in the UV region). It arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In azobenzene (B91143) derivatives, this transition is often observed in the 320–350 nm range. beilstein-journals.org For this compound, the presence of strong electron-donating groups (-N(CH₃)₂ and -OCH₃) creates an extended π-conjugated system, which is expected to shift this band to a longer wavelength (a bathochromic shift) compared to unsubstituted azobenzene. This intense band is often associated with a significant charge-transfer (CT) character, particularly in push-pull systems. mdpi.com

n → π Transition:* This is a lower-intensity absorption band that occurs at longer wavelengths (often in the visible region), giving the compound its characteristic color. It results from the excitation of an electron from a non-bonding (n) orbital, localized on the nitrogen atoms of the azo group, to a π* antibonding orbital. In many azobenzene derivatives, this symmetry-forbidden transition appears as a weak band in the 400-500 nm region. researchgate.net However, in push-pull systems, the distinction and assignment can be complex, and the visible band may be dominated by the charge-transfer transition.

For the closely related N,N-dimethylaminoazobenzene (DAB), a critical analysis suggests the n → π* band is located around 300–350 nm, while the intense visible band at approximately 410 nm is attributed to the π → π* transition of the charge-transfer type. researchgate.net Given the structural similarity, this compound is expected to exhibit a comparable spectral profile.

Table 1: Typical Electronic Transitions in Azo Dyes

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Orbital Origin |

|---|---|---|---|

| π → π * | 320 - 350 | High ( > 10,000 M⁻¹cm⁻¹) | π bonding orbital to π* antibonding orbital |

| n → π * | 400 - 500 | Low ( < 1,000 M⁻¹cm⁻¹) | Non-bonding (azo N) orbital to π* antibonding orbital |

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. The electronic transitions of this compound are expected to be sensitive to solvent polarity due to the significant change in dipole moment upon excitation, a characteristic feature of push-pull azo dyes. researchgate.net

The absorption maximum (λmax) generally shifts depending on the nature of the solvent:

Bathochromic Shift (Red Shift): An increase in solvent polarity typically stabilizes the more polar excited state to a greater extent than the ground state. This reduces the energy gap for the electronic transition, resulting in a shift of λmax to a longer wavelength. Studies on structurally similar bis-azo thiophene (B33073) dyes have shown a pronounced bathochromic shift in λmax when moving from methanol (B129727) (486-502 nm) to the more polar dimethylformamide (DMF) (626-654 nm). biointerfaceresearch.com

Hypsochromic Shift (Blue Shift): In some cases, particularly for n → π* transitions, an increase in the polarity of protic solvents (like water or ethanol) can lead to a blue shift. This is because the lone pair electrons on the azo nitrogen atoms can form hydrogen bonds with the solvent, which lowers the energy of the ground state more than the excited state, thus increasing the transition energy.

The complex interplay of general solvent effects (polarity, polarizability) and specific solute-solvent interactions (like hydrogen bonding) means that the solvatochromic behavior of this compound will be a composite of these factors. researchgate.net

Table 2: Expected Solvatochromic Shifts for this compound

| Solvent Property | Expected Shift in π → π* (CT) Band | Rationale |

|---|---|---|

| Increasing Polarity (e.g., Hexane to DMF) | Bathochromic (Red) Shift | Stabilization of the more polar charge-transfer excited state. |

| Increasing H-Bonding Ability (e.g., Toluene to Ethanol) | Hypsochromic (Blue) Shift (for n → π*) | Stabilization of the ground state via H-bonding to azo nitrogens. |

The electronic absorption spectrum of this compound is highly sensitive to the pH of the medium. The molecule possesses two basic sites susceptible to protonation: the β-nitrogen of the azo group and the nitrogen of the dimethylamino group.

In acidic solutions, protonation of the azo group leads to the formation of an azonium cation. This process significantly alters the electronic structure of the chromophore, typically resulting in a large bathochromic shift and a change in the shape of the absorption band. For example, the related dye o-Methyl Red exhibits a red shift from 430 nm in basic conditions to 520 nm in strong acid, attributed to protonation. pku.edu.cn This shift is due to the increased delocalization of the π-electron system in the protonated form, which lowers the energy of the π → π* transition.

The equilibrium between the neutral and protonated forms acts as an acid-base indicator, with a distinct color change occurring around the pKa of the dye. The absorption spectrum in acidic media will thus be a superposition of the spectra of the neutral molecule and its conjugate acid, with their relative contributions depending on the pH. Studies on p-aminoazobenzenes in aqueous solutions have confirmed that their UV-Vis spectra vary systematically with pH as the equilibrium shifts. acs.org

The position and intensity of the absorption bands in azobenzene derivatives are strongly influenced by the nature and position of substituents on the aromatic rings. beilstein-journals.orgnih.gov this compound contains two electron-donating groups (EDGs): the powerful -N(CH₃)₂ group and the -OCH₃ group.

Electron-Donating Groups (EDGs): Groups like -N(CH₃)₂ (dimethylamino) and -OCH₃ (methoxy) increase the electron density in the π-system. This raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), reducing the HOMO-LUMO energy gap. The result is a bathochromic (red) shift in the λmax of the π → π* transition compared to unsubstituted azobenzene. researchgate.net The para-position of the dimethylamino group is particularly effective for this "push" effect.

Electron-Withdrawing Groups (EWGs): If an electron-withdrawing group (e.g., -NO₂, -CN) were introduced on the other phenyl ring (in the para position), it would create a more pronounced "push-pull" system. This would further decrease the HOMO-LUMO gap and lead to a significant bathochromic shift, often pushing the absorption well into the visible region. beilstein-journals.org

These substituent-induced shifts allow for the fine-tuning of the absorption properties and color of azo dyes.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The FT-IR spectrum of this compound is expected to show a combination of bands characteristic of its constituent parts: a substituted benzene (B151609) ring, an N,N-dimethylamino group, a methoxy (B1213986) group, and the central azo linkage. By referencing data from similar structures like N,N-dimethylaniline and p-anisidine, the major vibrational bands can be assigned. sphinxsai.comresearchgate.net

Table 3: Predicted FT-IR Vibrational Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description of Motion |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Stretching of C-H bonds on the phenyl rings. |

| 2950 - 2850 | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of C-H bonds in the methyl (-CH₃) groups. |

| ~1600, ~1500 | Aromatic C=C Stretch | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings. Bands for benzenoid rings are expected near 1500 cm⁻¹. researchgate.net |

| ~1450 | -CH₃ Bending | Asymmetric bending (scissoring) of the methyl groups. |

| 1440 - 1465 | N=N Stretch | Stretching of the central azo double bond. This vibration is often weak or absent in the IR spectrum of symmetrical trans-azobenzenes but can be more intense in asymmetrical derivatives and is typically strong in Raman spectra. diva-portal.org |

| ~1350 | C-N Stretch (Aromatic Amine) | Stretching of the bond between the phenyl ring and the dimethylamino nitrogen. |

| ~1250 | C-O-C Asymmetric Stretch | Asymmetric stretching of the aryl-ether linkage of the methoxy group. |

| ~1040 | C-O-C Symmetric Stretch | Symmetric stretching of the aryl-ether linkage. |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Bending vibrations of the C-H bonds on the substituted benzene rings, characteristic of the substitution pattern. |

Raman Spectroscopic Characterization of Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. For this compound, a Raman spectrum would exhibit a series of bands corresponding to the specific vibrational frequencies of its constituent chemical bonds. Key vibrational modes expected would include the characteristic N=N stretching of the azo group, typically found in the 1380–1440 cm⁻¹ region. derpharmachemica.com Other significant signals would arise from C-H stretching of the methyl and aromatic groups, C-N stretching, C-O-C stretching of the anisidine moiety, and various in-plane and out-of-plane bending vibrations of the aromatic rings. derpharmachemica.com

Correlation of Vibrational Modes with Molecular Structure and Bonding

Each peak in the Raman spectrum can be correlated to specific motions within the molecular structure, providing a detailed fingerprint of the compound.

Azo Group (–N=N–): The position and intensity of the azo stretching vibration are sensitive to the electronic environment. Substitution on the phenyl rings, such as the dimethylamino and methoxy groups in this compound, influences the electron density across the azo bridge, which in turn affects the bond's vibrational frequency.

Aromatic Rings: Vibrations associated with the phenyl rings, such as ring breathing modes, provide information about the substitution pattern. The presence of both the phenyl and the disubstituted aniline (B41778) ring would lead to a complex but interpretable set of signals.

Substituent Groups: The spectrum would also contain vibrations specific to the N,N-dimethylamino and methoxy functional groups. For instance, C-H stretching and bending modes of the methyl groups would be observable, typically in the 2800-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. derpharmachemica.com The C-N stretching vibration is anticipated around 1130–1200 cm⁻¹. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Spin-Spin Coupling

A ¹H NMR spectrum of this compound would provide a map of all the proton environments in the molecule.

Aromatic Protons: The protons on the two aromatic rings would appear as multiplets in the downfield region, typically between 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns (spin-spin splitting) would allow for the assignment of each proton to its exact position on the rings. The protons on the substituted aniline ring would be influenced by the electron-donating effects of the methoxy and dimethylamino groups, likely shifting them to a more upfield position compared to the protons on the unsubstituted phenyl ring.

Methoxy Protons (–OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group would be expected, typically in the range of 3.8-4.0 ppm.

N,N-Dimethyl Protons (–N(CH₃)₂): The six equivalent protons of the two methyl groups attached to the nitrogen atom would also produce a sharp singlet, generally appearing further upfield, around 2.9-3.1 ppm. rsc.org

The integration of these signals would correspond to the number of protons in each unique environment, confirming the molecular formula.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Ar-H) | 6.5 - 8.0 | Multiplets (m) |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The aromatic carbons would resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbons directly attached to the nitrogen and oxygen atoms (C-N and C-O) would be the most deshielded and appear furthest downfield due to the electronegativity of these atoms.

Methoxy Carbon (–OCH₃): The carbon of the methoxy group is expected to appear in the 55-60 ppm range. rsc.org

N,N-Dimethyl Carbons (–N(CH₃)₂): The two equivalent carbons of the dimethylamino group would be observed further upfield, typically around 40-45 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-N (Azo) | 145 - 155 |

| Aromatic C-N (Amine) | 148 - 152 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-H & C-C | 110 - 135 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies

¹⁵N NMR spectroscopy is a highly sensitive probe for the electronic environment of nitrogen atoms. In this compound, three distinct nitrogen signals would be expected: one for the dimethylamino nitrogen and two for the azo bridge nitrogens (Nα and Nβ).

The chemical shifts of the azo nitrogens are particularly informative. They are highly dependent on substitution patterns and the potential for tautomerism. unifr.ch Empirical equations based on substituent parameters can be used to predict the chemical shifts of the amino group nitrogen. nih.gov The dimethylamino nitrogen would have a chemical shift characteristic of tertiary aromatic amines.

Investigations into Azo-Hydrazone Tautomerism using NMR Techniques

Azo-hydrazone tautomerism is a phenomenon observed in some azo dyes where a proton can migrate to form a hydrazone isomer. purdue.eduresearchgate.net This equilibrium is influenced by factors like solvent, temperature, and pH. rsc.org For this compound, the azo form is expected to be overwhelmingly dominant, as there is no acidic proton (like a hydroxyl group) ortho or para to the azo linkage that is typically required to facilitate this type of isomerism. unifr.chnih.gov NMR techniques, particularly ¹H, ¹³C, and ¹⁵N NMR, are crucial for studying this phenomenon. unifr.ch In a system where both tautomers exist, separate sets of NMR signals for each form might be observed if the exchange is slow on the NMR timescale, or averaged signals if the exchange is fast. For the title compound, NMR studies would be expected to confirm the absence of the hydrazone tautomer and the singular presence of the azo structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique in chemical sciences for the determination of molecular mass and the elucidation of the structural features of compounds through fragmentation analysis. In the characterization of this compound, both high-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) provide critical data for molecular formula confirmation and purity assessment.

High-resolution mass spectrometry is a powerful tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. researchgate.net This technique provides mass values with high accuracy, typically to within a few parts per million (ppm), a level of precision that is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For newly synthesized compounds, HRMS data is a standard requirement for publication in many scientific journals to support the assigned molecular formula. nih.gov

For this compound, with a molecular formula of C₁₅H₁₇N₃O, the theoretical monoisotopic mass can be calculated. An experimentally determined value that closely matches this theoretical mass would provide strong evidence for the correct assignment of the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₃O |

| Theoretical Monoisotopic Mass (M) | 255.1372 g/mol |

| Ion Adduct ([M+H]⁺) | 256.1444 m/z |

| Experimentally Determined [M+H]⁺ (Hypothetical) | 256.1441 m/z |

| Mass Error (Hypothetical) | -1.2 ppm |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is widely used for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS serves two primary purposes: assessing the purity of a sample and elucidating its fragmentation pattern upon electron ionization (EI).

The gas chromatogram provides information on the purity of the sample, with a single peak indicating a high degree of purity. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation of azo dyes in EI-MS often involves the cleavage of the azo bond (-N=N-), which is a characteristic feature. Other common fragmentation pathways can include the loss of alkyl groups from the amine and methoxy functionalities. While specific experimental data for this compound is not detailed in the provided search results, a general fragmentation pattern can be predicted based on the analysis of similar azo dyes. researchgate.net

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Structural Origin |

|---|---|---|

| 255 | [C₁₅H₁₇N₃O]⁺ | Molecular Ion (M⁺) |

| 240 | [M - CH₃]⁺ | Loss of a methyl group |

| 135 | [C₈H₁₁N₂]⁺ | Cleavage of the azo bond with charge on the dimethylaminophenyl fragment |

| 121 | [C₇H₇NO]⁺ | Cleavage of the azo bond with charge on the methoxyphenyl fragment |

| 105 | [C₇H₅O]⁺ | Further fragmentation of the methoxyphenyl fragment |

| 77 | [C₆H₅]⁺ | Phenyl group |

Elemental Composition Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. elementar.comunipd.it This method provides an empirical formula for a compound, which can be compared to the theoretical composition calculated from the proposed molecular formula. For organic compounds, a close agreement between the experimental ("found") and calculated values, typically within ±0.4%, is considered strong evidence of purity and correct elemental composition. nih.gov

For this compound (C₁₅H₁₇N₃O), elemental analysis would be performed to verify the expected percentages of carbon, hydrogen, and nitrogen.

| Element | Theoretical % | Experimental % (Found) |

|---|---|---|

| Carbon (C) | 70.56% | N/A |

| Hydrogen (H) | 6.71% | N/A |

| Nitrogen (N) | 16.46% | N/A |

| Oxygen (O) | 6.27% | N/A |

Experimental data not available in search results.

Computational Chemistry and Theoretical Modeling of N,n Dimethyl 4 Phenylazo M Anisidine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties, providing a theoretical basis for understanding experimental observations.

A fundamental step in computational analysis is geometry optimization, a process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

For flexible molecules, exploring the conformational landscape is crucial. This involves calculating the molecular energy for different spatial arrangements (conformers), often by systematically rotating specific dihedral angles. For instance, in a study on the related compound 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, the molecular energy profile was calculated by rotating a key torsion angle from -180° to +180° to identify the most stable conformation. researchgate.net The optimized geometric parameters from such DFT calculations can then be compared with experimental data, for example from X-ray crystallography, to validate the computational model. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for an Analogous Compound (4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline) Data sourced from a computational study using the B3LYP/6-31G(d) level of theory. researchgate.net

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

| Bond Length | C1-N1 | 1.468 Å | 1.455 Å |

| C7-N2 | 1.320 Å | 1.312 Å | |

| C8-N3 | 1.391 Å | 1.385 Å | |

| Bond Angle | C2-C1-N1 | 121.5° | 121.4° |

| C7-N2-C8 | 108.8° | 109.1° | |

| C13-N3-C8 | 126.9° | 127.1° |

This interactive table presents a comparison between calculated and experimental geometric parameters for 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, demonstrating the accuracy of DFT methods.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectra with experimental data, researchers can confidently assign specific spectral bands to particular molecular motions, such as stretching, bending, or wagging of bonds. researchgate.net

It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the approximations in the computational method and the neglect of anharmonicity. A good correlation between scaled theoretical frequencies and experimental observations confirms that the optimized geometry represents a true energy minimum and provides a detailed interpretation of the vibrational spectrum. researchgate.net

Table 2: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for an Analogous Compound (4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline) Theoretical values calculated at the B3LYP/6-31G(d) level. researchgate.net

| Assignment | Calculated Frequency | Experimental FT-IR |

| N-H Stretch | 3498 | 3415 |

| Aromatic C-H Stretch | 3110 | 3115 |

| CH₃ Asymmetric Stretch | 3033 | 2990 |

| C=N Stretch | 1630 | 1621 |

| Aromatic C=C Stretch | 1599 | 1601 |

| C-N Stretch | 1365 | 1362 |

This interactive table illustrates the correlation between theoretical and experimental vibrational frequencies for a related N,N-dimethylaniline derivative.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict NMR chemical shifts, aiding in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is one of the most widely used and reliable approaches for this purpose. researchgate.net

In the GIAO method, DFT is used to calculate the magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predicted shifts depends on the chosen DFT functional and basis set. Comparing calculated ¹H and ¹³C NMR chemical shifts with experimental data serves as a stringent test of the computed electronic structure. researchgate.net

Table 3: Illustrative Comparison of Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline Theoretical values calculated using the GIAO method with B3LYP/6-31G(d). researchgate.net

| Atom | Calculated ¹³C Shift | Experimental ¹³C Shift | Atom | Calculated ¹H Shift | Experimental ¹H Shift |

| C1 | 152.0 | 151.2 | H1 (N-H) | 12.31 | 12.45 |

| C2 | 111.9 | 112.3 | H3 | 7.91 | 7.98 |

| C3 | 129.5 | 129.8 | H6 | 6.80 | 6.82 |

| C4 | 117.8 | 118.4 | H11 | 7.15 | 7.17 |

| C7 | 153.2 | 152.8 | H16 (CH₃) | 3.03 | 3.01 |

This interactive table shows the strong agreement between GIAO-calculated and experimental NMR chemical shifts for a related molecule, highlighting the predictive power of the method.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)

The electronic behavior of a molecule, including its reactivity and optical properties, is governed by the distribution and energies of its electrons in molecular orbitals. Frontier Molecular Orbital (FMO) theory simplifies this picture by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are the most important orbitals in many chemical reactions and electronic transitions.

The HOMO is the orbital that holds the most loosely bound electrons and can be considered the primary electron donor. Conversely, the LUMO is the lowest energy orbital that is empty and can act as the primary electron acceptor. The spatial distribution of the electron density in these orbitals provides crucial insights into the reactive sites of a molecule.

For azo dyes, the HOMO is often localized on the electron-rich parts of the molecule, such as the dimethylamino-substituted phenyl ring, while the LUMO may be distributed across the electron-accepting azo bridge and the other aromatic ring. researchgate.net Visualizing the HOMO and LUMO provides a qualitative understanding of where electrophilic or nucleophilic attacks are most likely to occur and the nature of the principal electronic transitions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable and generally more reactive, whereas a large gap implies higher kinetic stability and lower chemical reactivity. researchgate.net This energy gap is also related to the electronic absorption properties of the molecule, with a smaller gap typically corresponding to absorption at longer wavelengths.

From the energies of the HOMO (E_HOMO) and LUMO (E_LUMO), several global reactivity indices can be calculated, providing a quantitative measure of the molecule's reactivity. These include:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Table 4: Calculated Frontier Orbital Energies and Global Reactivity Indices for an Analogous Compound (4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline) Calculations performed at the B3LYP/6-31G(d) level. researchgate.net

| Parameter | Value |

| HOMO Energy (E_HOMO) | -5.45 eV |

| LUMO Energy (E_LUMO) | -1.13 eV |

| HOMO-LUMO Gap (ΔE) | 4.32 eV |

| Ionization Potential (I) | 5.45 eV |

| Electron Affinity (A) | 1.13 eV |

| Chemical Hardness (η) | 2.16 eV |

| Chemical Softness (S) | 0.23 eV⁻¹ |

| Electronegativity (χ) | 3.29 eV |

This interactive table summarizes the key electronic properties derived from FMO analysis for a related compound, providing quantitative insights into its stability and reactivity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule, which are key factors in determining molecular stability. mdpi.comdergipark.org.tr This analysis interprets the complex, many-electron wavefunction in terms of localized, Lewis-like structures (bonds and lone pairs), allowing for a chemical interpretation of donor-acceptor interactions. The stabilization energy (E⁽²⁾) associated with these interactions quantifies the extent of electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

For azo dyes, significant stability arises from hyperconjugative interactions, particularly π→π* and n→π* transitions. In a molecule like N,N-Dimethyl-4-(phenylazo)-m-anisidine, the presence of electron-donating groups (the dimethylamino and methoxy (B1213986) groups) and the π-conjugated system of the phenyl rings and the azo bridge (–N=N–) creates numerous opportunities for electron delocalization.

Key interactions that would be expected to contribute to the stability of this compound include:

π → π* interactions: These represent the delocalization of electrons between the π-bonds of the phenyl rings and the central azo group. This extensive conjugation is a primary contributor to the stability and color of azo dyes.

n → π* interactions: The lone pairs (n) on the nitrogen and oxygen atoms can delocalize into the antibonding (π*) orbitals of the aromatic rings. For instance, the lone pair on the nitrogen of the dimethylamino group and the oxygen of the methoxy group can donate electron density into the ring system, enhancing stability.

Table 1: Illustrative NBO Analysis for Donor-Acceptor Interactions in a Related Azo Dye System (Note: Data shown is for a representative pyridone azo dye to illustrate typical interaction energies, as specific data for this compound was not found in the reviewed literature. researchgate.net)

| Donor NBO | Acceptor NBO | E⁽²⁾ (kcal/mol) |

|---|---|---|

| π(C=C) | π*(C=C) | 20.51 |

| π(N=N) | π*(C=C) | 18.74 |

| LP(1) N | π*(C=C) | 45.32 |

Quantum Chemical Parameters and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to determine a variety of molecular electronic properties that help predict a compound's reactivity. researchgate.net These parameters are derived from the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

Energy Gap (ΔE): The difference between EHOMO and ELUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability. A smaller energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive. researchgate.net

Global Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity indices can be calculated:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). Hard molecules have a large energy gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ²/2η).

For this compound, the electron-donating dimethylamino and methoxy groups are expected to raise the HOMO energy level, making the molecule a better electron donor. This would also likely decrease the HOMO-LUMO gap, indicating higher reactivity compared to unsubstituted azobenzene (B91143).

Table 2: Example Quantum Chemical Parameters Calculated for a Pyridone Azo Dye (Note: This data is illustrative and not specific to this compound. researchgate.net)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.987 |

| ELUMO | -2.251 |

| Energy Gap (ΔE) | 3.736 |

| Ionization Potential (I) | 5.987 |

| Electron Affinity (A) | 2.251 |

| Chemical Hardness (η) | 1.868 |

| Chemical Softness (S) | 0.267 |

| Electronegativity (χ) | 4.119 |

Investigation of Intramolecular Interactions, including Hydrogen Bonding

The three-dimensional structure and conformational preferences of a molecule are governed by a network of intramolecular interactions. These can range from strong covalent bonds to weaker non-covalent interactions. While this compound lacks traditional hydrogen bond donors (like O-H or N-H groups), it can still exhibit other important intramolecular interactions.

Computational studies on substituted azobenzenes show that steric and electronic effects play a significant role. researchgate.netnih.gov The planarity of the azobenzene system is often distorted by bulky substituents. In this case, the dimethylamino and methoxy groups can influence the orientation of the phenyl rings relative to the central azo bridge.

Weak intramolecular hydrogen bonds of the C-H···N or C-H···O type may exist, where a hydrogen atom on a phenyl ring interacts with the lone pair of electrons on the azo nitrogen atoms or the methoxy oxygen. Furthermore, London dispersion forces between the alkyl groups and the aromatic rings can influence the conformational stability. researchgate.net Computational analysis can map the potential energy surface to identify the most stable conformers and quantify the energetic barriers to rotation around key single bonds, such as the C-N and C-O bonds of the substituents.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. researchgate.netscispace.com Azo dyes are a well-studied class of NLO materials. The structure of this compound features an electron-rich part (the phenyl ring with dimethylamino and methoxy donors) connected via a π-bridge (the azo group) to a relatively electron-accepting phenyl group, creating a "push-pull" system. This intramolecular charge transfer character is a key requirement for a high NLO response.

Theoretical calculations can predict NLO properties by computing the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities in the presence of an external electric field.

Polarizability (⟨α⟩): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (βtot): Quantifies the second-order NLO response. A large β value is indicative of a strong potential for applications like second-harmonic generation. Azo dyes with push-pull configurations are known to possess significant β values. researchgate.netscispace.com

Computational studies using DFT and Time-Dependent DFT (TD-DFT) can accurately predict these parameters. The inclusion of electron-donating groups like N,N-dimethylamino and methoxy is expected to significantly enhance the first hyperpolarizability of the azobenzene scaffold, making this compound a promising candidate for NLO applications. scispace.com

Table 3: Illustrative NLO Properties for a Pyridone Azo Dye (Note: Data is for a representative compound to illustrate the parameters and is not specific to this compound. researchgate.net)

| Parameter | Unit | Value (Azo form) |

|---|---|---|

| ⟨α⟩ (Polarizability) | esu | 2.95 x 10-23 |

Physicochemical Parameters and Electronic Behavior of N,n Dimethyl 4 Phenylazo M Anisidine

Ionization Efficiency Studies

In mass spectrometry, the compound is expected to ionize well under electrospray ionization (ESI), particularly in positive ion mode, due to the presence of basic nitrogen atoms in the dimethylamino group and the azo bridge, which can be readily protonated.

Predicted data for the protonated molecule ([M+H]+) and other common adducts provide theoretical collision cross-section (CCS) values, which are related to the ion's shape and size in the gas phase. These values are instrumental in ion mobility spectrometry, a technique often coupled with mass spectrometry.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 256.14444 | 158.3 |

| [M+Na]+ | 278.12638 | 165.0 |

| [M-H]- | 254.12988 | 169.2 |

| [M+NH4]+ | 273.17098 | 176.3 |

| [M+K]+ | 294.10032 | 163.9 |

| [M]+ | 255.13661 | 161.9 |

This data is computationally predicted and provides a theoretical basis for the behavior of N,N-Dimethyl-4-(phenylazo)-m-anisidine in mass spectrometry experiments. The values indicate the expected mass-to-charge ratios for various ionized forms and their predicted collision cross-sections. uni.lu

Studies on simpler, related molecules such as N,N-dimethylaniline have shown that they can undergo oxidation reactions within the electrospray ionization source, leading to the formation of radical cations. xml-journal.net This suggests that this compound may also exhibit complex ionization and fragmentation behavior, influenced by the experimental conditions of the mass spectrometer.

Dissociation Constants (pKa) and Acid-Base Equilibria

The acid-base properties of this compound are determined by the basicity of the nitrogen atoms. Specific pKa values for this compound are not documented in the cited literature. However, the acid-base behavior can be inferred from the electronic properties of its functional groups and studies on analogous compounds.

The molecule possesses two primary sites for protonation: the nitrogen atom of the dimethylamino group and the nitrogen atoms of the azo bridge.

Dimethylamino Group: The N,N-dimethylamino group is a relatively strong electron-donating group, which increases the electron density on its nitrogen atom, making it basic.

Azo Group: The azo group is generally considered to be weakly basic.

The methoxy (B1213986) group, being an electron-donating group, increases the electron density on the benzene (B151609) ring, which in turn can slightly enhance the basicity of the adjacent dimethylamino group and the azo linkage. Research on substituted polyanilines has shown that the presence of a methoxy group can increase the pKa of the basic nitrogen sites through its electron-donating effect. nih.gov

The acid-base equilibria can be represented as follows:

Equilibrium 1: Protonation of the Dimethylamino Group

(CH₃)₂N-Ar-N=N-Ph + H⁺ ⇌ [(CH₃)₂NH]⁺-Ar-N=N-Ph

Equilibrium 2: Protonation of the Azo Group

(CH₃)₂N-Ar-N=N-Ph + H⁺ ⇌ (CH₃)₂N-Ar-[NH=N]⁺-Ph

The relative basicity of these two sites will determine the predominant protonated species in an acidic solution. In strongly acidic media, double protonation may occur. The equilibrium position is sensitive to the solvent environment.

Reductive and Oxidative Potentials (Electrochemical Behavior)

The electrochemical behavior of this compound is characterized by both reduction and oxidation processes, corresponding to the azo group and the substituted aniline (B41778) moiety, respectively.

Reductive Potential:

The azo group (-N=N-) is electrochemically reducible. Studies on structurally similar compounds, such as 2'-halogenated-4-methoxyazobenzene and 4'-halo-derivatives of 4-aminoazobenzene, reveal that the reduction of the azo group is a key electrochemical feature. researchgate.netresearchgate.net The reduction process is generally irreversible and pH-dependent.

In acidic media, the reduction of the azo group typically proceeds via a multi-electron, multi-proton process, leading to the cleavage of the N=N bond to form two amine products. In basic or neutral media, the reduction often occurs in a stepwise manner, initially forming a hydrazo intermediate (-NH-NH-). researchgate.net

The general mechanism for the reduction of the azo group can be summarized as:

Ar-N=N-Ar' + 2e⁻ + 2H⁺ → Ar-NH-NH-Ar' (Hydrazo derivative) Ar-NH-NH-Ar' + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂N-Ar' (Amine products)

The precise reduction potential is influenced by the substituents on the aromatic rings. The presence of electron-donating groups like the dimethylamino and methoxy groups would be expected to make the reduction slightly more difficult (i.e., occur at a more negative potential) compared to unsubstituted azobenzene (B91143).

Oxidative Potential:

The N,N-dimethylaniline portion of the molecule is susceptible to electrochemical oxidation. The presence of the strong electron-donating N,N-dimethylamino group and the additional electron-donating methoxy group significantly lowers the oxidation potential of this aromatic ring system, making it relatively easy to oxidize.

Studies on the oxidation of substituted N,N-dimethylanilines have shown a clear correlation between the substrate's oxidation-reduction potential and the nature of the substituents. nih.gov Electron-donating groups facilitate the removal of an electron, leading to oxidation at less positive potentials. cdnsciencepub.com The oxidation of N,N-dimethylaniline itself has been shown to proceed via the formation of a radical cation intermediate. xml-journal.netrsc.org

Therefore, this compound is expected to undergo an initial one-electron oxidation at the substituted aniline ring to form a stable radical cation. The potential at which this occurs will be lower (less positive) than that of N,N-dimethylaniline due to the additional electron-donating methoxy group.

A summary of the expected electrochemical behavior is presented in the table below.

| Process | Affected Functional Group | Expected Behavior | Influencing Factors |

|---|---|---|---|

| Reduction | Azo (-N=N-) | Irreversible, pH-dependent reduction to hydrazo and/or amine products. | pH of the medium; presence of electron-donating groups. |

| Oxidation | N,N-Dimethylaniline moiety | Reversible one-electron oxidation to a radical cation. | Presence of strong electron-donating groups (dimethylamino and methoxy). |

This table summarizes the anticipated reductive and oxidative behavior of this compound based on the known electrochemical properties of its constituent functional groups and related compounds.

Mechanistic Insights into Chemical Transformations and Environmental Fate of N,n Dimethyl 4 Phenylazo M Anisidine

Photochemical Transformations and Stability Studies

The stability of N,N-Dimethyl-4-(phenylazo)-m-anisidine is significantly influenced by its interaction with light, particularly ultraviolet (UV) radiation. The azo chromophore (–N=N–), which is responsible for its color, is also the primary site for photochemical reactions.

The photodegradation of azo dyes in the environment is often initiated by the absorption of photons, which excites the molecule to a higher energy state. This excitation can lead to direct photolysis or, more commonly, involve indirect mechanisms mediated by photocatalysts (like TiO₂) or other photosensitizing agents present in natural waters. mdpi.com The process typically generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are powerful oxidizing agents. mdpi.com

The degradation mechanism proceeds through several steps:

Excitation: The dye molecule absorbs light, promoting an electron to an excited state.

Generation of Radicals: In the presence of a semiconductor photocatalyst like TiO₂, the absorbed energy creates an electron-hole pair. These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen to produce •OH and •O₂⁻ radicals. mdpi.com

Radical Attack: The generated radicals attack the this compound molecule. The primary targets are the azo linkage, the aromatic rings, and the N-dimethylamino group.

Degradation: This attack leads to the cleavage of the azo bond, hydroxylation of the aromatic rings, and N-demethylation, breaking the molecule down into smaller, often colorless, intermediates.

The rate of photodegradation is dependent on several factors, including light intensity, pH, and the presence of catalytic surfaces. Studies on similar dyes have shown that the degradation rate often increases with higher light intensity, although this relationship can become non-linear at very high intensities. mdpi.com

Reductive Cleavage Mechanisms of the Azo Chromophore

Under anaerobic or reducing conditions, such as those found in sediments, anoxic water layers, or certain biological systems, the most significant transformation pathway for this compound is the reductive cleavage of the azo bond. This reaction breaks the –N=N– double bond, which is the chromophore of the molecule, leading to decolorization.

The mechanism involves the transfer of electrons to the azo linkage, which acts as an electron-accepting group. This process can be mediated abiotically by chemical reductants or, more significantly, by microbial enzymes known as azoreductases. The cleavage results in the formation of two separate aromatic amine compounds.

For this compound, the reductive cleavage yields:

N,N-dimethyl-p-phenylenediamine

m-Anisidine (3-methoxyaniline)

This transformation is critical from an environmental standpoint, as the resulting aromatic amines may have different toxicological profiles and environmental mobility compared to the parent dye molecule.

Oxidative Degradation Pathways and Identification of Chemical Intermediates

In oxic environments, this compound can be degraded through oxidative processes. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are particularly effective. These processes include the Fenton reaction (Fe²⁺/H₂O₂) and ozonation.

The oxidative degradation pathway is complex and involves multiple steps, often initiated by the electrophilic attack of •OH on the electron-rich sites of the molecule, such as the aromatic rings and the auxochromic dimethylamino group.

Key steps in the oxidative degradation pathway include:

Hydroxylation: Hydroxyl radicals attack the phenyl and anisidine rings, adding –OH groups and forming hydroxylated derivatives.

Azo Bond Attack: The azo linkage can be oxidized, leading to the formation of azoxy intermediates before cleavage.

N-Demethylation: The N,N-dimethylamino group can be sequentially oxidized, leading to the removal of methyl groups.

Ring Opening: Sustained oxidative attack leads to the cleavage of the aromatic rings, breaking them down into smaller aliphatic acids (e.g., oxalic acid, formic acid).

Mineralization: Ultimately, complete oxidation can lead to the mineralization of the compound into CO₂, H₂O, and inorganic ions.

The identification of intermediates is crucial for understanding the degradation mechanism. Based on studies of similar azo dyes, the following intermediates are plausible during the oxidative degradation of this compound:

| Intermediate Type | Potential Chemical Intermediates | Formation Pathway |

|---|---|---|

| Hydroxylated Derivatives | Hydroxylated this compound | •OH radical addition to aromatic rings |

| N-demethylated Products | N-Methyl-4-(phenylazo)-m-anisidine | Oxidative removal of a methyl group |

| Cleavage Products | Phenol (B47542), Hydroquinone, Aniline (B41778), m-Anisidine | Cleavage of the azo bond and aromatic rings |

| Aliphatic Acids | Oxalic acid, Formic acid, Acetic acid | Aromatic ring opening |

Environmental Distribution and Persistence Mechanisms in Abiotic Systems

The persistence and movement of this compound in the environment are determined by a combination of its intrinsic chemical properties and its interaction with different environmental compartments, including soil, water, and air.

Sorption: As a moderately hydrophobic organic compound, this compound is expected to adsorb to solid phases in the environment, particularly soil and sediment. The primary mechanism for this sorption is partitioning into soil organic matter. The extent of sorption is typically quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). Higher organic carbon content in soil generally leads to stronger sorption, which in turn reduces the concentration of the compound in the aqueous phase and limits its mobility. Clay minerals may also contribute to sorption, though to a lesser extent for non-ionic organic molecules.

Volatilization: Volatilization from water or soil surfaces is generally not considered a significant fate process for azo dyes like this compound. These compounds typically have low vapor pressures and moderate water solubility, meaning they prefer to remain in the solid or aqueous phase rather than partitioning into the atmosphere.

Leaching: Leaching is the process by which a chemical moves through the soil profile with percolating water. The potential for this compound to leach into groundwater is inversely related to its sorption tendency. In soils with high organic matter, the compound will be strongly sorbed and exhibit low leaching potential. Conversely, in sandy soils with low organic carbon, the compound will be more mobile and have a higher potential to reach groundwater.

| Process | Expected Behavior for this compound | Governing Factors |

|---|---|---|

| Sorption | Moderate to high sorption potential | Soil organic carbon content, clay content, pH |

| Volatilization | Low (negligible pathway) | Vapor pressure, Henry's Law constant |

| Leaching | Low in organic-rich soils; higher in sandy soils | Sorption coefficient (Koc), water solubility, soil type |

The persistence of this compound in abiotic systems is defined by the rates of the chemical degradation processes it undergoes. The primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis: Hydrolysis is the reaction of a compound with water. The azo bond (–N=N–) is generally stable against hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, abiotic hydrolysis is not expected to be a significant degradation pathway for this compound. However, other functional groups in degradation products could be more susceptible to hydrolysis.

| Environmental Matrix | Primary Degradation Pathway | Expected Kinetic Behavior | Influencing Factors |

|---|---|---|---|

| Surface Water (Sunlit) | Direct and Indirect Photolysis | Pseudo-first-order kinetics. Half-life can range from hours to days. | Sunlight intensity, water depth, presence of photosensitizers (e.g., humic acids). |

| Groundwater (Dark, Anoxic) | Reductive Cleavage (if microbially active) | Slow. Abiotic degradation is minimal. Persistence can be high. | Redox potential, presence of reducing agents. |

| Soil/Sediment | Photolysis (surface), Reductive Cleavage (subsurface) | Complex kinetics. Persistence is higher due to sorption limiting bioavailability. | Organic matter content, moisture, oxygen level, light penetration. |

Applications of N,n Dimethyl 4 Phenylazo M Anisidine in Specialized Chemical Fields

Role as an Analytical Reagent and Chemical Indicator

In the realm of analytical chemistry, azo compounds are frequently utilized as indicators and reagents due to their characteristic color changes in response to chemical stimuli like pH shifts. scbt.com

Azo dyes are a well-established class of pH indicators. jchemrev.com Compounds structurally similar to N,N-Dimethyl-4-(phenylazo)-m-anisidine, such as Methyl Yellow (p-Dimethylaminoazobenzene), are known for their distinct color transitions in acidic solutions. jchemrev.com This color change is attributed to a structural shift in the molecule upon protonation of one of the nitrogen atoms in the azo linkage.

In its neutral or basic form, the molecule's extended π-conjugated system results in the absorption of light at a specific wavelength, giving it a characteristic yellow color. When acid is introduced, the azo group is protonated. This alters the electronic structure of the molecule, causing a shift in the absorption maximum (a halochromic shift) to a longer wavelength, which results in a color change to red.

While specific data for this compound is not extensively documented in readily available literature, its structural analogy to other azo indicators suggests it would function similarly. The general mechanism is as follows:

The precise pH range of this transition would be influenced by the electronic effects of the dimethylamino and methoxy (B1213986) substituents on the aromatic rings. Azo indicators are versatile and can be used in both aqueous and non-aqueous titrations to determine the endpoint of acid-base reactions.

Table 1: General Properties of Azo Dyes as pH Indicators

| Feature | Description |

| Mechanism | Protonation/deprotonation of the azo (-N=N-) group. |

| Color Transition | Typically shifts from yellow/orange in basic/neutral media to red/purple in acidic media. |

| Controlling Factors | The specific pH range is determined by the substituents on the aromatic rings. |

| Applications | Acid-base titrations in both aqueous and non-aqueous solvent systems. |

While the primary indicator application for many simple azo dyes is in acid-base chemistry, more complex azo compounds containing specific functional groups (e.g., hydroxyl or amino groups ortho to the azo linkage) can serve as metallochromic (complexometric) indicators. These indicators form colored complexes with metal ions. During a complexometric titration with a chelating agent like EDTA, the indicator is displaced from the metal ion at the equivalence point, resulting in a sharp color change.

Similarly, the reversible reduction and oxidation of the azo group mean that these compounds can theoretically act as redox indicators. The azo form (-N=N-) and the hydrazo form (-NH-NH-) of the molecule have different colors, and the transition between them occurs at a specific redox potential. However, there is limited specific research documenting the use of this compound itself as a primary indicator for either complexometric or redox titrations.

Development of Advanced Spectrophotometric and Extraction Methodologies

The ability of azo compounds to form stable, colored complexes with metal ions is a cornerstone of their use in modern analytical techniques, particularly for spectrophotometric analysis. jchemrev.com

Azo dyes, especially those possessing ortho-hydroxyl or other donor groups, are effective multidentate ligands that can form stable chelate complexes with a wide range of metal ions. researchgate.net The formation of these metal complexes is often accompanied by a significant and distinct color change, which can be measured using a spectrophotometer. According to Beer-Lambert Law, the absorbance of the solution is directly proportional to the concentration of the metal-ligand complex, allowing for the quantification of trace amounts of metal ions. ekb.egsemanticscholar.org

This compound can act as a chelating agent, with the lone pair of electrons on the azo nitrogen atoms and potentially the oxygen of the methoxy group serving as coordination sites for metal ions. The general reaction is:

This property allows for the development of sensitive and selective spectrophotometric methods for determining the concentration of various metal ions in environmental, biological, and industrial samples. semanticscholar.org